{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid
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Overview
Description
{[Acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid, commonly known as AMPA, is a chemical compound that belongs to the class of phosphinic acid derivatives. It is widely used in scientific research as a ligand for studying glutamate receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity.
Mechanism of Action
AMPA acts as an agonist for the AMPA receptor subtype of glutamate receptors. Upon binding to the receptor, AMPA induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the cell. This influx of cations depolarizes the membrane potential and triggers the generation of an action potential, which is the basis of neuronal communication.
Biochemical and Physiological Effects:
The activation of AMPA receptors by AMPA leads to a variety of biochemical and physiological effects. These effects include the enhancement of synaptic transmission, the induction of long-term potentiation (LTP), and the modulation of neuronal excitability. The activation of AMPA receptors by AMPA has also been implicated in various pathological conditions such as epilepsy, stroke, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of AMPA in lab experiments has several advantages. First, AMPA is a selective agonist for the AMPA receptor subtype of glutamate receptors, which allows for the specific activation of these receptors. Second, AMPA is relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of AMPA in lab experiments. For example, the use of AMPA may not accurately reflect the physiological conditions in vivo, and the results obtained from in vitro experiments may not necessarily translate to in vivo conditions.
Future Directions
There are several future directions for the study of AMPA and its role in physiological and pathological processes. One direction is the development of more selective and potent AMPA receptor agonists and antagonists, which can be used to study the specific functions of these receptors. Another direction is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Finally, the development of drugs that target AMPA receptors may have therapeutic potential for the treatment of these disorders.
Synthesis Methods
The synthesis of AMPA involves the reaction of N-acetylmethionine with benzylphosphonic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with phenethylamine to yield AMPA. The synthesis of AMPA is relatively simple and can be carried out in a few steps with high yields.
Scientific Research Applications
AMPA is widely used in scientific research as a ligand for studying glutamate receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. AMPA is a selective agonist for the AMPA receptor subtype of glutamate receptors. It can be used to activate AMPA receptors in vitro and in vivo, allowing researchers to study the physiological and pathological functions of these receptors.
properties
IUPAC Name |
[acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-11(14)13(2)10-17(15,16)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZPXXQIDSCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CP(=O)(CCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.